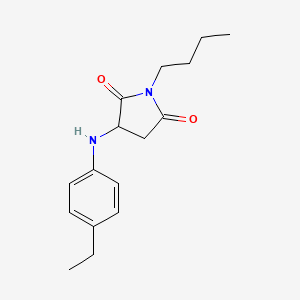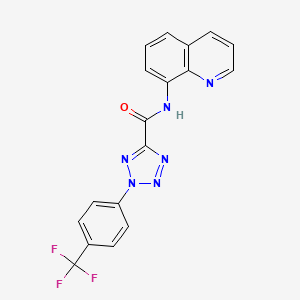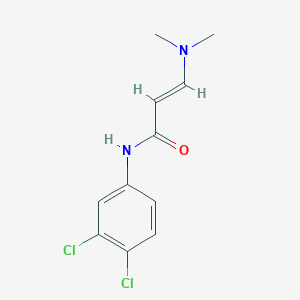![molecular formula C21H17ClN2O5 B2690604 2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896593-84-3](/img/structure/B2690604.png)
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with various substituents attached to it. These include a 4-chlorophenyl group, a methoxy group, and a methoxyethyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the methoxy groups could potentially undergo reactions such as demethylation .Applications De Recherche Scientifique
Hg2+ Colorimetric Chemosensor
One notable application involves the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives used as a colorimetric chemosensor for detecting Hg2+ ions. The synthesis is facilitated by Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation, showcasing excellent sensitivity towards Hg2+ ions by changing color from white to light pink, indicating its potential in environmental monitoring and safety applications (Jamasbi et al., 2021).
Synthesis of Novel Compounds
Research also emphasizes the novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds known for their pharmaceutical relevance, showcasing antibacterial, fungicidal, and antiallergic properties. Such methods offer pathways for developing new therapeutic agents (Osyanin et al., 2014).
Anticancer Potential
Another significant application is the design and synthesis of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents. These compounds, derived from phloroglucinol, exhibit promising anticancer activities against several human cancer cell lines, illustrating the potential for new cancer treatments (Hongshuang et al., 2017).
Antimicrobial Activity
Additionally, chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds are synthesized through innovative reactions, showcasing their potential in addressing antibiotic resistance by offering new classes of antimicrobial agents (Banothu & Bavanthula, 2012).
Green Synthesis Approaches
The field also explores green chemistry approaches, such as using tannic acid as a catalyst for synthesizing chromeno-pyrimidine-2,5-dione/thione derivatives. This method highlights an environmentally friendly approach to synthesizing these compounds, reducing the reliance on conventional volatile organic solvents and toxic metal catalysts (Puvithra & Parthiban, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-27-10-9-24-19(12-3-5-13(22)6-4-12)23-20-17(21(24)26)18(25)15-8-7-14(28-2)11-16(15)29-20/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVXOAOGWPRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)


![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2690530.png)

![3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2690535.png)



![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![3-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2690541.png)

